[(1,3-Dioxaindan-5-yl)methyl](cyclopropylmethyl)amine hydrochloride
Description
This compound features a bicyclic 1,3-dioxaindan core fused to a cyclopropane-methylamine moiety via a methyl linker. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-9(1)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,1-2,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEOMPIMVDFJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxaindan-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the 1,3-Dioxaindan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopropylmethylamine Group: This step involves the reaction of the 1,3-dioxaindan intermediate with cyclopropylmethylamine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (1,3-Dioxaindan-5-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethylamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the 1,3-dioxaindan moiety, potentially opening the dioxane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with opened dioxane rings.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(1,3-Dioxaindan-5-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1,3-Dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(1-Cyclopropyl-1H-imidazol-5-yl)methyl]amine Dihydrochloride (CAS 1227465-77-1)
- Structural Differences :
- Core Structure: Replaces the 1,3-dioxaindan with an imidazole ring.
- Substitution: The cyclopropyl group is directly attached to the imidazole nitrogen, whereas the target compound’s cyclopropane is part of a methylamine side chain.
- Salt Form: Dihydrochloride vs. hydrochloride (affects solubility and ionic strength).
- Functional Implications :
(1-Cyclohexylcyclopropyl)amine Hydrochloride
- Structural Differences :
- Cyclopropane is fused to a cyclohexyl group instead of a benzodioxole-indane system.
- Lacks the methylamine linker present in the target compound.
- Simpler structure may reduce synthetic complexity but limit target selectivity .
Mecamylamine Hydrochloride (CAS 826-39-1)
- Structural Differences :
- Contains a bicyclo[2.2.1]heptane system instead of a dioxaindan.
- Secondary amine vs. tertiary amine in the target compound.
- Functional Implications :
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Metabolic Stability : The 1,3-dioxaindan core in the target compound may resist oxidative metabolism better than imidazole or cyclohexyl analogues due to electron-rich oxygen atoms .
- Receptor Interactions : Structural parallels with mecamylamine suggest possible nAChR activity, but the dioxaindan system could shift selectivity toward serotonin or dopamine receptors.
- Synthetic Challenges : The target compound’s fused bicyclic system requires multi-step synthesis compared to simpler cyclopropylamines .
Biological Activity
(1,3-Dioxaindan-5-yl)methylamine hydrochloride is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15NO2·HCl
- Molecular Weight : 241.72 g/mol
- CAS Number : 2172582-54-4
- InChI Key : QNEOMPIMVDFJBM
The compound features a 1,3-dioxaindan moiety linked to a cyclopropylmethylamine group, which contributes to its unique reactivity and biological properties .
The precise mechanism of action for (1,3-Dioxaindan-5-yl)methylamine hydrochloride is still under investigation. However, it is believed to interact with various molecular targets within biological systems, including:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It has potential to bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
These interactions suggest that the compound could have applications in treating neurological disorders or other conditions influenced by enzyme activity and receptor modulation.
Antimicrobial Properties
Research indicates that (1,3-Dioxaindan-5-yl)methylamine hydrochloride exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Moderate Inhibition |
| Gram-negative Bacteria | Significant Inhibition |
| Fungi | Mild Activity |
The compound's ability to disrupt bacterial cell walls or interfere with metabolic processes is hypothesized as the underlying mechanism for its antimicrobial effects.
Anticancer Potential
Preliminary studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound may halt the progression of the cell cycle in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
In vitro assays demonstrated that concentrations as low as 10 µM could reduce cell viability in certain cancer cell lines by over 50% within 48 hours.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on Staphylococcus aureus and Escherichia coli showed that treatment with (1,3-Dioxaindan-5-yl)methylamine hydrochloride resulted in a significant reduction in colony-forming units (CFUs), suggesting potent antibacterial activity.
-
Case Study on Cancer Cell Lines :
- Research involving human breast cancer cells (MCF-7) revealed that exposure to the compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of (1,3-Dioxaindan-5-yl)methylamine hydrochloride?
- The synthesis typically involves cyclopropane ring formation via alkylation of a 1,3-dioxaindan precursor, followed by amine functionalization. Key steps include:
- Cyclopropylmethylation : Use of cyclopropylmethyl halides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropane moiety .
- Amine coupling : Reductive amination or nucleophilic substitution with protected amines, followed by HCl salt formation .
- Purification : Recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .
- Critical analytical tools : NMR (¹H/¹³C) to confirm cyclopropane ring integrity and amine protonation, and HPLC for purity assessment (>95%) .
Q. How does the hydrochloride salt form enhance the compound’s stability and solubility?
- The hydrochloride salt improves aqueous solubility by increasing polarity, facilitating biological assays. Stability is enhanced via reduced hygroscopicity compared to the free base. Storage recommendations include desiccated conditions at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. What computational tools are effective for retrosynthetic planning of this compound?
- AI-driven platforms (e.g., Template_relevance Pistachio, Reaxys) can predict one-step routes by analyzing cyclopropane-forming reactions and amine protection/deprotection strategies. For example:
- Prioritize Grignard reactions for cyclopropane ring assembly using 1,3-dioxaindan precursors .
- Simulate reaction energetics (DFT calculations) to optimize catalyst selection (e.g., Pd/C for hydrogenation) .
Q. How do structural features (e.g., 1,3-dioxaindan, cyclopropane) influence binding to biological targets?
- The 1,3-dioxaindan moiety provides rigidity and π-π stacking potential with aromatic residues in enzymes. The cyclopropylmethyl group introduces steric constraints, modulating selectivity for receptors like serotonin transporters.
- Methodological validation :
- Docking studies : Use AutoDock Vina to map interactions with homology-modeled targets .
- SAR analysis : Compare analogues lacking the cyclopropane to quantify its role in binding affinity .
Q. How can contradictory data on catalytic efficiency in cyclopropane synthesis be resolved?
- Case study : Discrepancies in yields using Pd vs. Cu catalysts for cyclopropane formation.
- Experimental design :
- Conduct parallel reactions under inert atmospheres (N₂/Ar) with controlled moisture levels.
- Monitor intermediates via LC-MS to identify side products (e.g., ring-opened byproducts) .
- Statistical analysis : Apply ANOVA to compare catalytic performance across ≥3 replicates .
Key Methodological Recommendations
- Synthesis Optimization : Use flow chemistry for hazardous steps (e.g., cyclopropanation) to improve safety and scalability .
- Biological Assays : Pre-equilibrate the compound in PBS (pH 7.4) to avoid pH-dependent aggregation .
- Data Interpretation : Cross-validate computational predictions (e.g., docking scores) with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
